molecular formula C15H20N2O5S B2724152 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide CAS No. 896316-85-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide

Cat. No.: B2724152
CAS No.: 896316-85-1
M. Wt: 340.39
InChI Key: OEBNNJSDDYZQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide ( 896316-85-1) is a synthetic small molecule with a molecular formula of C15H20N2O5S and a molecular weight of 340.4 . This compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule is further functionalized with a 5-oxopyrrolidinyl (gamma-lactam) group and a terminal propane sulfonamide moiety. The 2,3-dihydrobenzo[1,4]dioxine scaffold is a recognized pharmacophore in drug discovery. Research on analogs containing this structure has demonstrated its relevance in developing inhibitors for significant enzyme targets. For instance, similar structures have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in anticancer therapy . Furthermore, the sulfonamide functional group is a critical feature in many biologically active compounds. Sulfonamides are extensively studied for their ability to inhibit enzymes like carbonic anhydrase, and novel sulfonamide derivatives continue to be synthesized and evaluated for potential anticancer properties . The presence of both these key structural elements makes this compound a valuable intermediate or building block for researchers in medicinal chemistry. It is suited for structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of novel enzyme inhibitors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-2-7-23(19,20)16-11-8-15(18)17(10-11)12-3-4-13-14(9-12)22-6-5-21-13/h3-4,9,11,16H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBNNJSDDYZQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide moiety and a dihydrobenzo[dioxin] ring system. Its IUPAC name is this compound, with a molecular formula of C16H19N3O4S and a molecular weight of 363.41 g/mol.

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Mechanisms of Action:

  • Inhibition of Key Signaling Pathways : The compound may exert its anticancer effects by inhibiting critical pathways such as the AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to reduced cell survival and proliferation.
  • Induction of Apoptosis : Studies have shown that compounds similar to this sulfonamide can trigger both intrinsic and extrinsic apoptotic pathways. This is facilitated by the activation of caspases (e.g., caspase-8 and caspase-9), which are crucial for the execution phase of apoptosis.
  • Targeting Specific Proteins : The compound may also interact with proteins involved in cancer progression, such as Bruton’s tyrosine kinase (BTK), which has been implicated in various malignancies.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related sulfonamide compounds:

CompoundCell LineIC50 (µM)Mechanism
MM129DLD-10.5BTK Inhibition
MM131HT-290.7mTOR Inhibition
MM134PC-30.3Apoptosis Induction

In one study, MM129 demonstrated significant cytotoxicity against colorectal cancer cells (DLD-1 and HT-29) with an IC50 value of 0.5 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil . Another derivative, MM131, exhibited similar effects through the inhibition of mTOR signaling pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulfonamides suggests favorable absorption characteristics with low toxicity at therapeutic doses. The brain-to-blood ratio indicates adequate penetration into the central nervous system, which is crucial for targeting brain tumors . Toxicology studies have shown no significant adverse effects in rodent models at therapeutic doses.

Comparison with Similar Compounds

Table 1: Comparative Performance Metrics of Analogous Compounds

Compound Emission λ (nm) EQE (%) Luminance (cd/m²) Key Application
DDPB 435 2.01 N/A Deep-blue OLED host
CDDPI N/A 19.0 39,661 Green/red OLED host
DBDPA N/A <19.0 <39,661 Green/red OLED host
Target Compound Not reported Not reported Not reported Hypothetical: OLEDs, sensors
  • Electroluminescent Efficiency: CDDPI outperforms DBDPA due to its carbazole-enhanced hole mobility and balanced charge transport.
  • Host Material Compatibility: CDDPI achieves a maximum luminance of 39,661 cd/m² in red devices with Ir(MQ)2(acac), whereas DBDPA-based devices show lower performance. The target compound’s rigid pyrrolidinone core could reduce aggregation-induced quenching, a common issue in host materials .

Limitations and Opportunities

  • Target Compound : Lack of empirical data limits precise evaluation. Computational modeling (e.g., using Multiwfn for wavefunction analysis) could predict its electronic structure and exciton dynamics .
  • Structural Trade-offs : While sulfonamide improves solubility, it may reduce thermal stability compared to carbazole or imidazole derivatives.

Notes

Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on structural analogs from optoelectronic studies .

Contradictions : highlights carbazole’s superiority over phenanthroimidazole in host materials, but the target compound’s sulfonamide group presents an untested alternative.

Commercial Availability : Related compounds (e.g., ) are marketed for research, but synthesis protocols for the target compound remain unspecified.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature : Reactions often proceed at reflux (e.g., 80–120°C) to activate intermediates while avoiding decomposition .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution efficiency .
  • Catalysts/Base : Triethylamine or sodium hydroxide facilitates sulfonamide bond formation by deprotonating reactive sites .
  • Purification : Column chromatography or recrystallization is critical to isolate the compound with >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and ring conformations (e.g., benzo-dioxin and pyrrolidinone moieties) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of this sulfonamide derivative?

  • Methodological Answer : Leverage quantum chemical tools like Multiwfn for wavefunction analysis:
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions to predict reactivity .
  • Orbital Composition Analysis : Determine contributions of heteroatoms (e.g., sulfur, oxygen) to frontier orbitals, which influence binding affinity .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points in the sulfonamide group .

Q. How do structural modifications impact biological activity in analogous compounds?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs from literature:
  • Core Modifications : Compare benzo-dioxin derivatives with pyrimidine or oxadiazole cores (e.g., antimicrobial activity drops when replacing pyrrolidinone with oxadiazole) .
  • Substituent Effects : Fluorine or methoxy groups at specific positions enhance membrane permeability (e.g., 3-fluorophenyl analogs show improved antitumor activity) .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to model bioactivity trends .

Q. How can conflicting bioassay data (e.g., IC50 variability) be resolved?

  • Methodological Answer : Address contradictions through systematic validation:
  • Assay Standardization : Control pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO) to minimize artifacts .
  • Dose-Response Replication : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
  • Off-Target Screening : Use kinase/GPCR panels to rule out nonspecific binding .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters:
  • Solubility Enhancement : Use co-solvents (PEG 400) or salt formation (sodium sulfonate) .
  • Metabolic Stability : Introduce deuterium at labile positions or block CYP450 oxidation sites (e.g., methyl groups on benzo-dioxin) .
  • Plasma Protein Binding (PPB) : Measure using equilibrium dialysis; reduce PPB via hydrophilic substituents to increase free drug concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.